Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
This compound features a piperazine ring substituted at position 4 with an ethyl carboxylate group and a pyrrolidin-2,5-dione moiety bearing a 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-4-28-19(25)21-9-7-20(8-10-21)15-12-17(23)22(18(15)24)14-11-13(26-2)5-6-16(14)27-3/h5-6,11,15H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIMOHNJKYWCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article delves into the biological properties, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a dioxopyrrolidine unit, which are known for their diverse biological activities. The presence of the 2,5-dimethoxyphenyl group may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H26N2O4 |
| Molecular Weight | 362.43 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dioxopyrrolidine have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects. Studies indicate that related compounds can mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders.
The biological activity of this compound is likely mediated through various pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release.
- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.
Study 1: Anticancer Activity
A study conducted on a series of dioxopyrrolidine derivatives revealed that those with a piperazine component exhibited enhanced cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural modifications in increasing potency.
Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that related compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating chronic inflammatory conditions.
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters indicated that compounds similar to this compound could protect neuronal cells from glutamate-induced toxicity by modulating calcium influx.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Fluorine vs. Methoxy : The 4-fluorophenyl analog (C₁₇H₂₀FN₃O₄) may exhibit greater metabolic stability than the dimethoxyphenyl variant due to fluorine’s resistance to oxidative degradation .
- Bromine vs.
- Naphthaleneoxypropargyl: This bulkier substituent () introduces steric hindrance but shows promising immunomodulatory activity, suggesting the dimethoxyphenyl variant might be optimized for similar applications.
Piperazine Core Modifications
Table 2: Piperazine Derivatives with Varied Functional Groups
Key Observations :
- Sulfonamide-Oxadiazole Hybrids (): These derivatives exhibit potent antibacterial activity, suggesting that the pyrrolidinedione-piperazine scaffold in the target compound could be modified for antimicrobial applications.
- Trifluoromethylphenyl Derivatives (): The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility—a trade-off to consider for drug design.
β-Cyclodextrin Complexation
The naphthaleneoxypropargyl-piperazine analog () was complexed with β-cyclodextrin (β-CD) to improve solubility and bioavailability. The inclusion complex increased immunomodulatory efficacy, even under heavy metal exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
